molecular formula C22H22F2N5O2+ B12209351 8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12209351
M. Wt: 426.4 g/mol
InChI Key: NUERBWPOAPGSPG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorophenyl groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves multiple steps. One common method includes the reaction of 1-[4,6-bis(allylamino)-1,3,5-triazin-2-yl]-4-piperidone hydrochloride with bis(4-fluorophenyl)methylamine in dry methanol. The solution is acidified to pH 6 before adding sodium cyanoborohydride (NaBH3CN), resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it can modulate signaling pathways like PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H22F2N5O2+

Molecular Weight

426.4 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C22H21F2N5O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-9-17(24)10-6-15)21(26-19)25-12-11-14-3-7-16(23)8-4-14/h3-10,18H,11-13H2,1-2H3/p+1

InChI Key

NUERBWPOAPGSPG-UHFFFAOYSA-O

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=C(C=C3)F)NCCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.